molecular formula C9H8ClNO3 B12284955 Methyl (5-Chloro-2-formylphenyl)carbamate

Methyl (5-Chloro-2-formylphenyl)carbamate

Cat. No.: B12284955
M. Wt: 213.62 g/mol
InChI Key: KRTXVCUMHRFOMW-UHFFFAOYSA-N
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Description

Methyl (5-Chloro-2-formylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a chloro and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-Chloro-2-formylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-formylphenol with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-Chloro-2-formylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-Chloro-2-carboxyphenyl carbamate.

    Reduction: 5-Chloro-2-hydroxymethylphenyl carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl (5-Chloro-2-formylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its carbamate structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (5-Chloro-2-formylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate with a similar structure but lacking the chloro and formyl groups.

    Phenyl carbamate: Another related compound with a phenyl ring but without the chloro and formyl substitutions.

Uniqueness

Methyl (5-Chloro-2-formylphenyl)carbamate is unique due to the presence of both chloro and formyl groups on the phenyl ring. These substitutions confer distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

methyl N-(5-chloro-2-formylphenyl)carbamate

InChI

InChI=1S/C9H8ClNO3/c1-14-9(13)11-8-4-7(10)3-2-6(8)5-12/h2-5H,1H3,(H,11,13)

InChI Key

KRTXVCUMHRFOMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=CC(=C1)Cl)C=O

Origin of Product

United States

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